molecular formula C9H20O2S B2376865 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane CAS No. 35247-92-8

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Cat. No.: B2376865
CAS No.: 35247-92-8
M. Wt: 192.32
InChI Key: QWZQIOJCGMZEDG-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic compound with the molecular formula C9H20O2S It is characterized by the presence of an ethoxyethylsulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be achieved through several methods. One common approach involves the reaction of 2,2-diethoxyethanol with a suitable thiol compound under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces a leaving group on the ethoxyethyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The ethoxyethylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the chemical environment. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its behavior in different contexts.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxypropane: Similar in structure but lacks the sulfanyl group, making it less versatile in sulfur-related reactions.

    2,2-Dimethoxypropane: Another related compound, often used as a dehydrating agent in organic synthesis.

    2-(2,2-Dimethoxyethylsulfanyl)propane: A close analog with methoxy groups instead of ethoxy groups, which may exhibit different reactivity and solubility properties.

Uniqueness

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is unique due to the presence of both ethoxy and sulfanyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZQIOJCGMZEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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